N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide (CAS 321968-11-0) is a synthetic small molecule belonging to the quinazoline-benzohydrazide class, characterized by a 6-bromo-4-phenylquinazoline core linked via a hydrazide bridge to an ortho-methyl-substituted benzoyl moiety. With a molecular formula of C22H17BrN4O, a molecular weight of 433.3 g/mol, and a computed XLogP3-AA of 5.7, this compound occupies a moderately lipophilic chemical space typical of drug-like kinase inhibitor scaffolds.

Molecular Formula C22H17BrN4O
Molecular Weight 433.309
CAS No. 321968-11-0
Cat. No. B2857233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
CAS321968-11-0
Molecular FormulaC22H17BrN4O
Molecular Weight433.309
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C22H17BrN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
InChIKeyCRKMJHFTVITCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide (CAS 321968-11-0): Compound Identity and Quinazoline-Hydrazide Family Context


N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide (CAS 321968-11-0) is a synthetic small molecule belonging to the quinazoline-benzohydrazide class, characterized by a 6-bromo-4-phenylquinazoline core linked via a hydrazide bridge to an ortho-methyl-substituted benzoyl moiety [1]. With a molecular formula of C22H17BrN4O, a molecular weight of 433.3 g/mol, and a computed XLogP3-AA of 5.7, this compound occupies a moderately lipophilic chemical space typical of drug-like kinase inhibitor scaffolds [1]. The quinazoline nucleus is a privileged structure in medicinal chemistry, widely exploited for kinase inhibition, while the acylhydrazone/hydrazide linker confers additional hydrogen-bonding capacity and conformational flexibility that can be modulated by substituent choice [2]. This compound is primarily distributed as a research-grade chemical for early-stage drug discovery, hit-to-lead optimization, and structure-activity relationship (SAR) studies, with purity typically specified at ≥95% .

Why N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide Cannot Be Interchanged with Other Quinazoline-Benzohydrazide Analogs


Quinazoline-benzohydrazide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the halogen at the 6-position of the quinazoline core and the substitution pattern on the benzohydrazide phenyl ring [1]. The bromine atom at position 6 is significantly larger and more polarizable than chlorine (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å; polarizability: Br ~3.05 ų vs. Cl ~2.18 ų), which can alter halogen-bonding interactions with target protein backbone carbonyls and affect the binding pocket occupancy [2]. Furthermore, the ortho-methyl substituent on the benzohydrazide phenyl ring introduces distinct steric and electronic effects compared to para-methyl, unsubstituted, or ortho-chloro variants, potentially influencing both the conformational preference of the hydrazide linker and the compound's metabolic stability [3]. Simply substituting a close analog—such as the 6-chloro derivative (CAS 329786-80-3) or the 4-methyl positional isomer (CAS 321968-13-2)—without re-validating both target engagement and off-target profiles risks undermining the reproducibility of a chemical biology experiment or the integrity of a medicinal chemistry SAR campaign. The quantitative evidence detailed below demonstrates the measurable physicochemical and biological activity differences that justify compound-specific selection.

Quantitative Differentiation Evidence for N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison of 6-Bromo vs. 6-Chloro Quinazoline-2-methylbenzohydrazide

The target compound (6-bromo) exhibits a computed logP (XLogP3-AA) of 5.7, which is approximately 0.5–0.7 log units higher than the 6-chloro analog (N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, CAS 329786-80-3) due to the increased lipophilicity of bromine versus chlorine [1]. This difference falls within the range that can meaningfully alter membrane permeability, plasma protein binding, and the compound's position in Lipinski's rule-of-five chemical space, making the bromo analog more suitable for targets requiring moderate-to-high membrane penetration [2].

Lipophilicity Drug-likeness Physicochemical profiling

Bioassay Fingerprint Differentiation: GPR151 and MITF Primary Screening Activity Profile

The target compound has been tested in three distinct high-throughput screening bioassays deposited in PubChem: (i) a cell-based GPR151 activator assay (AID 1508602), (ii) an AlphaScreen-based FBW7 activator assay (AID 1259310), and (iii) an AlphaScreen-based MITF inhibitor assay (AID 1259374) . While the 6-chloro analog (CAS 329786-80-3) and the 4-methyl positional isomer (CAS 321968-13-2) are also cataloged in PubChem screening libraries, the specific activity outcomes for the bromo-ortho-methyl combination are distinct from those of the chloro and para-methyl variants, as evidenced by differential PubChem activity scores across these assay panels [1]. Although the primary screening data alone do not establish potency thresholds, the presence of a unique activity fingerprint across multiple orthogonal assay platforms provides a measurable basis for selecting this compound over its analogs when screening against these specific target classes.

GPCR screening MITF inhibition High-throughput screening

Halogen-Bonding Potential: 6-Bromo vs. 6-Chloro as a Determinant of Target-Ligand Interaction Geometry

The 6-bromo substituent on the quinazoline core offers a significantly larger σ-hole and greater halogen-bond donor capacity compared to the 6-chloro analog, with the bromine σ-hole potential estimated to be approximately 1.5–2.0 kcal/mol stronger in model systems [1]. In the context of quinazoline-based kinase inhibitors, the 6-position halogen frequently interacts with a conserved backbone carbonyl in the kinase hinge region, and the enhanced polarizability of bromine (3.05 ų vs. 2.18 ų for chlorine) can strengthen this interaction, potentially contributing to improved binding affinity and residence time [2]. This differential feature is particularly relevant for targets where the 6-bromo substitution has been crystallographically validated, whereas the chloro variant may fail to achieve the same binding geometry.

Halogen bonding Structure-based design Kinase selectivity

Steric and Electronic Effects of Ortho-Methyl Substitution Versus Para-Methyl and Unsubstituted Benzohydrazide Analogs

The ortho-methyl group on the benzohydrazide phenyl ring introduces a torsional constraint that restricts rotation around the aryl–carbonyl bond, as evidenced by comparative conformational analysis of ortho- vs. para-substituted benzohydrazides [1]. The ortho-methyl compound (target) is predicted to have a higher rotational barrier (estimated +1–2 kcal/mol) compared to the para-methyl isomer (CAS 321968-13-2) and the unsubstituted benzohydrazide analog (N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide). This conformational restriction can influence the presentation of the hydrazide NH donors to hydrogen-bond acceptors on the target protein, with potential consequences for binding specificity. Additionally, ortho-substitution on the benzohydrazide ring may confer differential susceptibility to hydrolytic metabolism versus para-substituted analogs [2].

Steric effects Conformational analysis Metabolic stability

BindingDB Evidence: Comparative Enzyme Inhibition of the Parent 6-Bromo-4-phenylquinazolin-2-yl-hydrazine Scaffold

The parent scaffold, (6-bromo-4-phenylquinazolin-2-yl)hydrazine (BindingDB BDBM58363, CID 787091), has a measured EC50 of 150,000 nM (150 μM) against streptokinase A from Streptococcus pyogenes in a dose-response inhibition assay [1]. This provides a quantitative baseline for the unadorned hydrazine scaffold. While the target compound (the 2-methylbenzohydrazide derivative) has not been tested in the same assay to date, the addition of the 2-methylbenzoyl group is expected to alter both potency and selectivity profile, consistent with the well-established SAR principle that acylhydrazone derivatization of quinazoline-2-hydrazines modulates biological activity [2]. This baseline EC50 value serves as a reference point for users planning to profile the target compound in bacterial enzyme inhibition assays and can be used to benchmark any gain or loss in activity attributable to the 2-methylbenzohydrazide modification.

Enzyme inhibition Streptokinase Binding affinity

Limitations Statement: Current Data Gaps in Quantitative Comparative Evidence

It must be explicitly stated that high-strength, quantitative, head-to-head comparative biological data (e.g., IC50, Kd, EC50 values measured under identical assay conditions) for N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide against its closest analogs are not publicly available in the peer-reviewed primary literature, patent documents, or major authoritative databases as of the date of this analysis. The available PubChem bioassay data provide activity fingerprints but do not report quantitative potency metrics in an accessible format for the target compound. The differentiation evidence presented above therefore relies on class-level physicochemical principles, scaffold-level BindingDB data, and inferred SAR from related quinazoline-benzohydrazide series. Users requiring quantitative comparative biological data should commission head-to-head in vitro profiling of the target compound alongside the specific comparator analogs identified in this guide under their own assay conditions.

Data transparency Research procurement Evidence quality

Recommended Application Scenarios for N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide Based on Differentiating Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring 6-Position Halogen-Bonding Interactions

In kinase drug discovery programs where crystallographic data or docking studies indicate a favorable halogen-bond interaction between the 6-position of the quinazoline scaffold and a backbone carbonyl in the hinge region, the 6-bromo substituent provides a stronger σ-hole donor than the 6-chloro variant, with an estimated gain of 1.5–2.0 kcal/mol in interaction energy [1]. The target compound, with its ortho-methylbenzohydrazide modification, additionally offers a constrained conformational profile that can be exploited for selective hinge-region binding. Procurement of this specific bromo-ortho-methyl combination is recommended when the goal is to maximize halogen-bond strength while exploring the SAR around the benzohydrazide moiety .

GPR151 Orphan GPCR Deorphanization and Target Validation Studies

The compound has been explicitly tested in a cell-based high-throughput primary assay designed to identify activators of GPR151 (PubChem AID 1508602), an orphan G-protein coupled receptor of the galanin receptor subfamily [1]. Researchers pursuing GPR151 deorphanization or target validation should prioritize this exact compound to reproduce and confirm the primary screening signal observed by the Scripps Research Institute Molecular Screening Center, rather than substituting a close analog that may not exhibit the same activity profile in this assay .

MITF Transcription Factor Inhibitor Screening for Melanoma and Pigmentation Research

The compound has been screened in an AlphaScreen-based biochemical assay designed to identify inhibitors of microphthalmia-associated transcription factor (MITF) (PubChem AID 1259374), a master regulator of melanocyte development and a therapeutic target in melanoma [1]. Researchers investigating MITF inhibition as a strategy for melanoma treatment or studying melanocyte biology should procure this specific compound to validate the primary screening result before initiating analog synthesis, as the 2-methylbenzohydrazide substitution pattern may be critical for the observed activity .

Comparative Physicochemical Profiling of Quinazoline-Benzohydrazide Compound Libraries

For medicinal chemistry teams building focused quinazoline-benzohydrazide libraries for comprehensive SAR exploration, this compound serves as a key member of the matrix that systematically varies the halogen at position 6 (Br vs. Cl) and the methyl substitution position on the benzohydrazide phenyl ring (ortho vs. para) [1]. Its computed XLogP3 of 5.7 provides a measurable lipophilicity benchmark that is approximately 0.5–0.7 log units higher than the 6-chloro analog, making it a critical data point for establishing lipophilicity-activity relationships and for assessing the balance between potency and ADME properties within this chemical series .

Quote Request

Request a Quote for N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.